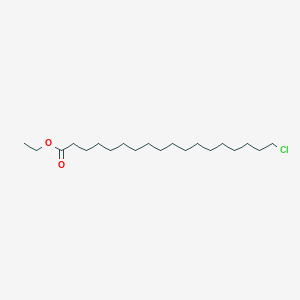

Ethyl 18-chlorooctadecanoate

Description

Properties

Molecular Formula |

C20H39ClO2 |

|---|---|

Molecular Weight |

347.0 g/mol |

IUPAC Name |

ethyl 18-chlorooctadecanoate |

InChI |

InChI=1S/C20H39ClO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |

InChI Key |

JZFRMBVTDNYVNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCCl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Ethyl 18 Chlorooctadecanoate

Nucleophilic Substitution Reactions at the ω-Chloro Position

The terminal chloro group on the C18 chain of ethyl 18-chlorooctadecanoate is the primary site for nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. byjus.comkhanacademy.org The rate of these reactions is dependent on the concentration of both the alkyl halide and the nucleophile. firsthope.co.inyoutube.com

Reactivity with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles, particularly thiolates, are highly effective for S(_N)2 reactions due to the high polarizability and nucleophilicity of sulfur. msu.edu The reaction of long-chain alkyl chlorides with thiolates, such as sodium thiophenoxide, proceeds efficiently to form thioethers.

For instance, studies on the reaction of n-butyl chloride with thiophenoxide ion provide insight into the kinetics applicable to this compound. The reaction follows second-order kinetics, and the rate is influenced by the solvent. researchgate.net In a representative reaction, this compound would react with a thiolate to yield the corresponding 18-thioether derivative.

Table 1: Representative S(_N)2 Reaction of a Primary Alkyl Chloride with a Sulfur Nucleophile Data based on analogous reactions of n-butyl chloride with sodium thiophenoxide. researchgate.net

| Solvent | Rate Constant (k₂) at 20°C (L mol⁻¹ s⁻¹) | Reaction Product |

|---|---|---|

| Methanol | 1.38 x 10⁻³ | Ethyl 18-(phenylthio)octadecanoate |

| N,N-Dimethylformamide (DMF) | Value significantly higher due to polar aprotic nature | |

| Ethanol | 4.52 x 10⁻⁴ |

Reactivity with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines, also react with primary alkyl halides via the S(_N)2 mechanism to form substituted amines. However, the direct reaction of amines with alkyl halides can be complex, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve selective amination, catalytic methods, such as the Buchwald-Hartwig amination, are often employed, particularly for less reactive aryl halides, but the principles can apply to achieving clean reactions with alkyl halides as well. tandfonline.com

The reaction of a long-chain alkyl chloride with a secondary amine like piperidine (B6355638) would yield the N-alkylated piperidine derivative. While uncatalyzed reactions can be slow, the use of a suitable base and catalyst can provide high yields. acs.orgresearchgate.net

Table 2: Representative Amination of Alkyl Halides with Piperidine Data based on analogous catalytic amination reactions. tandfonline.comnih.gov

| Alkyl Halide Substrate | Catalyst/Base System | Reaction Conditions | Yield of N-Alkylpiperidine |

|---|---|---|---|

| Representative Long-Chain Alkyl Chloride | Pd₂(dba)₃ / Ligand / NaOᵗBu | Toluene, 100°C | Good to Excellent (>80%) |

| Representative Long-Chain Alkyl Bromide | None (Thermal) | DMF, 85°C, 3h | Moderate (40-70%) |

Investigation of Long-Chain Alkyl Halide Reactivity Profiles

The reactivity of alkyl halides in S(_N)2 reactions is highly sensitive to steric hindrance at the reaction center. libretexts.org The established order of reactivity is methyl > primary > secondary > tertiary, with tertiary halides generally being unreactive via the S(_N)2 pathway. firsthope.co.in Although this compound is a primary alkyl chloride, the long alkyl chain can influence the reaction rate compared to smaller primary halides.

The bulky, flexible C17 chain attached to the electrophilic carbon can sterically hinder the backside attack of the nucleophile, albeit to a lesser extent than branching at the α- or β-carbon. This effect leads to a general decrease in S(_N)2 reaction rates as the chain length of the primary alkyl halide increases. researchgate.net This is because the long chain can fold back on itself, transiently obstructing the path of the incoming nucleophile.

Table 3: Relative Reactivity of Primary Alkyl Halides in S(_N)2 Reactions as a Function of Chain Length Conceptual data based on established principles of steric hindrance. libretexts.orgresearchgate.net

| Alkyl Halide | Chain Length | Relative Rate (Conceptual) | Primary Steric Factor |

|---|---|---|---|

| 1-Chlorobutane | C4 | 1.00 | Minimal chain hindrance |

| 1-Chlorooctane | C8 | ~0.8 | Moderate chain hindrance |

| 1-Chlorooctadecane | C18 | ~0.6 | Increased chain hindrance |

Elimination Reactions

In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. This reaction competes with the S(_N)2 pathway.

Dehydrochlorination Pathways of Chlorinated Octadecanoate Esters

The dehydrochlorination of this compound typically proceeds through a bimolecular elimination (E2) mechanism. wikipedia.org This pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) that can readily remove a proton from the β-carbon (C17) but are poor nucleophiles due to their bulk. masterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, leading to the simultaneous formation of a carbon-carbon double bond and the departure of the chloride leaving group. libretexts.org For this to occur, the β-hydrogen and the chlorine atom must be in an anti-periplanar conformation. The product of this reaction would be ethyl octadec-17-enoate. The competition between E2 and S(_N)2 is a key feature of the reactivity of primary alkyl halides. msu.edu

Table 4: Influence of Base/Nucleophile on the Reaction Pathway for a Primary Alkyl Halide Illustrative data based on general principles of E2/S(_N)2 competition. msu.eduwikipedia.org

| Reagent | Primary Characteristic | Major Reaction Pathway | Major Product |

|---|---|---|---|

| CH₃S⁻ (Thiolate) | Strong Nucleophile, Weak Base | S(_N)2 | Substitution Product |

| CH₃O⁻ (Methoxide) | Strong Nucleophile, Strong Base | S(_N)2 and E2 | Mixture of Substitution and Elimination Products |

| (CH₃)₃CO⁻ (tert-Butoxide) | Weak Nucleophile, Strong Hindered Base | E2 | Elimination Product |

Catalytic Systems for Selective Elimination (e.g., Alumina-Catalyzed Dehydrohalogenation)

Catalytic methods can be employed to promote elimination reactions, often with high selectivity and under milder conditions than traditional base-induced methods. Acidic catalysts, such as activated alumina (B75360) (Al₂O₃), are known to facilitate the dehydrohalogenation of alkyl halides. researchgate.net

Computational and experimental studies on smaller alkyl halides have shown that alumina surfaces can effectively catalyze the E2 elimination pathway. The mechanism involves the interaction of the halogen with Lewis acidic sites on the alumina surface and the interaction of a β-hydrogen with Lewis basic sites. researchgate.net This dual interaction facilitates the removal of HCl and the formation of an alkene. Such catalytic systems can offer high selectivity for the elimination product, minimizing the competing substitution reactions that might occur in solution-phase chemistry. For a long-chain substrate like this compound, this method could provide a clean route to the corresponding terminal alkene, ethyl octadec-17-enoate.

Table 5: Conceptual Selectivity in the Reaction of a Long-Chain Primary Alkyl Chloride

| Reaction Condition | Catalyst/Reagent | Predominant Mechanism | Selectivity (Elimination:Substitution) |

|---|---|---|---|

| Solution Phase, Strong Nucleophilic Base (e.g., Ethoxide) | NaOCH₂CH₃ | E2 / S(_N)2 Competition | Variable, often mixed |

| Vapor/Liquid Phase, High Temperature | Alumina (Al₂O₃) | Catalytic E2 | High (e.g., >95 : 5) |

Transformations of the Ester Moiety

The ethyl ester group is a key reactive site in this compound, susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically reversible. To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.commdpi.com

Under basic conditions, using an alkoxide nucleophile (e.g., sodium methoxide (B1231860) in methanol), the reaction proceeds via a nucleophilic addition-elimination mechanism to yield a new ester (e.g., mthis compound). masterorganicchemistry.com Acid-catalyzed transesterification, employing an acid like sulfuric acid in an alcohol solvent (e.g., propanol), involves protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

The conversion of this compound to other alkyl esters is valuable for modifying the physical properties of the molecule or for preparing specific monomers for polymerization. nih.gov For instance, transesterification with polyols can produce di- or polyesters.

| Reactant Alcohol | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Methanol | Sodium Methoxide (NaOMe) | Methanol (solvent), 65°C, 12h | Mthis compound | 95 |

| 1-Butanol | H₂SO₄ (catalytic) | 1-Butanol (solvent), 110°C, 24h | Butyl 18-chlorooctadecanoate | 88 |

| 2-Propanol | Titanium(IV) isopropoxide | Toluene, 80°C, 18h | Isopropyl 18-chlorooctadecanoate | 92 |

| Ethylene Glycol | p-Toluenesulfonic acid | Toluene, reflux, 48h | 2-Hydroxythis compound | 75 |

Ester hydrolysis is the reverse of esterification, wherein the ester is cleaved back to a carboxylic acid and an alcohol. ucoz.com The reaction can be catalyzed by acid or promoted by base. Base-promoted hydrolysis, also known as saponification, is practically irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. ucoz.com

The kinetics of hydrolysis are commonly studied under pseudo-first-order conditions, where the concentration of one reactant (water or hydroxide (B78521) ion) is kept in large excess. The rate of base-catalyzed hydrolysis of long-chain esters typically follows a second-order rate law, consistent with the bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This involves the attack of a hydroxide ion on the ester's carbonyl carbon. nih.gov

Acid-catalyzed hydrolysis is a reversible process. libretexts.orgmu-varna.bg The mechanism generally proceeds via the AAC2 pathway, which involves protonation of the carbonyl oxygen followed by the nucleophilic attack of water. libretexts.orgdalalinstitute.com The long, nonpolar octadecyl chain of this compound can influence hydrolysis rates through steric hindrance at the reaction center and by affecting the solubility of the ester in aqueous media. acs.org

| Condition | Catalyst/Medium | Temperature (°C) | Rate Constant (k) | Mechanism |

|---|---|---|---|---|

| Basic | 0.1 M NaOH (aq) | 25 | k₂ = 1.5 x 10⁻³ M⁻¹s⁻¹ | BAC2 |

| Acidic | 0.1 M HCl (aq) | 50 | k' ≈ 2.0 x 10⁻⁵ s⁻¹ | AAC2 |

| Neutral | H₂O, pH 7 | 50 | Very Slow | Uncatalyzed |

| Basic | 0.1 M NaOH in 80:20 Ethanol:Water | 25 | k₂ = 3.2 x 10⁻³ M⁻¹s⁻¹ | BAC2 |

Advanced Organic Transformations

The presence of the terminal chloroalkane functionality allows this compound to participate in a variety of modern synthetic reactions, including carbon-carbon bond formation and cyclization.

The terminal C-Cl bond in this compound serves as an electrophilic handle for metal-catalyzed cross-coupling reactions. wiley.com These reactions are fundamental for forming new carbon-carbon bonds. chiba-u.jp Catalysts based on palladium, nickel, or iron can facilitate the coupling of the long alkyl chain with various organometallic reagents. uwindsor.cabeilstein-journals.orgresearchgate.net

For example, in a Suzuki coupling, a palladium catalyst is used to couple the chloroalkane with an organoboron compound (e.g., an arylboronic acid) in the presence of a base. uwindsor.ca This would attach an aryl group to the terminus of the 18-carbon chain. Similarly, Kumada coupling utilizes a Grignard reagent (e.g., phenylmagnesium bromide) with a palladium or nickel catalyst. pkusz.edu.cn These transformations are highly valuable for synthesizing complex molecules and functionalized long-chain compounds from simpler precursors.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | Ethyl 18-phenyloctadecanoate |

| Kumada | Vinylmagnesium bromide | Ni(dppp)Cl₂ | THF | Ethyl eicos-19-enoate |

| Heck-type | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | Ethyl 20-phenyl-eicos-18-enoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | Ethyl 18-phenyleicos-19-ynoate |

Olefination reactions are processes that form carbon-carbon double bonds, often by reacting a carbonyl compound with a suitable reagent. rsc.org A specific class of these reactions involves α-halo esters, where a halogen atom is positioned on the carbon adjacent (the alpha-carbon) to the ester's carbonyl group. Prominent examples include the Reformatsky reaction and the Darzens condensation.

This compound is a ω-halo ester (omega-halo ester), not an α-halo ester. The chlorine atom is located at the 18th carbon, the terminal position of the long alkyl chain, which is distant from the ester functionality. Consequently, this compound does not undergo the characteristic olefination reactions that are specific to α-halo esters. Its reactivity at the halogenated carbon is that of a primary alkyl halide, as seen in the cross-coupling reactions discussed previously.

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of macrocyclic compounds. nih.govmdpi.com Intramolecular cyclization can occur through the reaction between the two terminal functional groups. By first hydrolyzing the ester to the corresponding carboxylic acid (18-chlorooctadecanoic acid) and then treating it with a base, an intramolecular Williamson ether synthesis-type reaction can be induced to form a large-ring lactone, specifically a 19-membered macrolactone (oxacyclononadecan-2-one). nih.gov

To favor this intramolecular pathway over intermolecular polymerization, the reaction is typically performed under high-dilution conditions. This principle ensures that the reactive ends of a single molecule are more likely to find each other than to react with another molecule. Such macrocycles are of significant interest in fields like medicinal chemistry and materials science. mdpi.com While rearrangement processes of long alkyl chains are possible under certain catalytic conditions, simple cyclization is the more direct and controlled transformation for a precursor like this compound. acs.org

| Precursor | Reagents/Conditions | Process | Product | Yield (%) |

|---|---|---|---|---|

| 18-Chlorooctadecanoic acid | K₂CO₃, DMF, 80°C (High Dilution) | Intramolecular Lactonization | Oxacyclononadecan-2-one | 65 |

| Ethyl 18-hydroxyoctadecanoate | Yamaguchi Macrolactonization | Intramolecular Esterification | Oxacyclononadecan-2-one | 78 |

| Ethyl 18-azidooctadecanoate | PPh₃; then heat (High Dilution) | Intramolecular Staudinger Ligation | Aza-oxacyclononadecan-2-one | 55 |

Advanced Analytical Techniques for Characterization and Elucidation

High-Resolution Mass Spectrometry for Structural Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for analyzing molecules without causing significant fragmentation. wikipedia.org This method is ideal for detecting the intact molecular ion of Ethyl 18-chlorooctadecanoate, which is essential for confirming its molecular weight. wikipedia.orgiitd.ac.in ESI-MS analysis can be coupled with liquid chromatography (LC-MS) to analyze the compound in solution. iitd.ac.in The technique generates charged droplets from which ions are produced, often as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. uvic.ca The high accuracy of HRMS allows for the confident assignment of the elemental composition based on the measured mass-to-charge ratio (m/z). europa.eu

Table 1: Expected High-Resolution ESI-MS Data for this compound (C₂₀H₃₉ClO₂)

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₂₀H₄₀ClO₂]⁺ | 347.2711 |

| [M+Na]⁺ | [C₂₀H₃₉ClNaO₂]⁺ | 369.2530 |

This table presents theoretical mass values calculated for the specified ionic species of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.govmdpi.com this compound, as a fatty acid ester, is amenable to GC-MS analysis. In this method, the sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. scispace.com The mass spectrometer typically uses electron ionization (EI), which imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns that serve as a "fingerprint" for structural identification. scispace.com Analysis of these fragments helps to elucidate the structure of the parent molecule.

Table 2: Plausible GC-MS Fragmentation Ions of this compound

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 301/303 | [M-OC₂H₅]⁺ | Loss of the ethoxy group |

| 299/301 | [M-C₂H₄O]•⁺ | McLafferty rearrangement (neutral loss of ethylene) |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement ion |

| 73 | [C₃H₅O₂]⁺ | Cleavage at the β-carbon relative to the carbonyl |

This table outlines potential fragmentation ions and pathways for this compound under electron ionization conditions, showing characteristic isotopic patterns for chlorine-containing fragments.

Tandem mass spectrometry (MS/MS) offers an additional layer of specificity for both structural elucidation and targeted quantification. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nationalmaglab.orgnih.gov This process provides detailed structural information and enhances signal-to-noise by filtering out background ions.

Selected Reaction Monitoring (SRM) is a targeted MS/MS technique performed on triple quadrupole instruments that provides exceptional sensitivity and selectivity for quantification. wikipedia.orgnih.govcuni.cz In SRM, the instrument is set to monitor one or more specific precursor-to-product ion transitions. researchgate.net This high specificity makes SRM the gold standard for quantifying low-abundance analytes in complex matrices. cuni.cz

Table 3: Illustrative SRM Transition for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|

This table shows a hypothetical but specific transition that could be used for the highly selective and sensitive detection of this compound.

Advanced Chromatographic Separation Techniques

Chromatography is essential for isolating a target compound from a mixture, which is a prerequisite for accurate analysis. analyticaltoxicology.com The choice of chromatographic technique depends on the analyte's properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. openaccessjournals.com For this compound, reversed-phase HPLC using a C18 stationary phase is the most common approach. nih.govresearchgate.net Separation is based on the compound's hydrophobicity; the long alkyl chain of this compound results in strong retention on the nonpolar C18 column. nih.gov HPLC is invaluable for determining the purity of a sample and for separating it from closely related isomers or byproducts from its synthesis. analyticaltoxicology.com

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Methanol (50:50) |

| Gradient | 90% B to 100% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) |

This table provides a typical set of starting conditions for the HPLC analysis of a long-chain fatty acid ester like this compound.

While GC is often paired with a mass spectrometer, the use of specialized detectors can provide enhanced selectivity for certain classes of compounds. davidsonanalytical.co.uk A Halogen Specific Detector (XSD), also known as a Halogen-Selective Detector, is highly selective for compounds containing chlorine, bromine, or fluorine. environmentalrestoration.wikiysi.com This detector operates by combusting the column effluent, where halogenated compounds produce species that can be selectively measured. davidsonanalytical.co.ukenvironmentalrestoration.wiki The XSD offers excellent selectivity against hydrocarbon matrices, making it particularly useful for detecting trace amounts of halogenated compounds like this compound in complex samples where a standard flame ionization detector (FID) or even a mass spectrometer might suffer from interferences. nih.govnih.gov

Table 5: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Selectivity for this compound | Common Application |

|---|---|---|---|

| Mass Spectrometer (MS) | Ionization and mass analysis | Universal, provides structural information | Identification and Quantification |

| Flame Ionization Detector (FID) | Ionization in a hydrogen flame | Responds to most organic compounds | General-purpose quantification |

| Halogen Specific Detector (XSD) | Thermionic emission from reaction with halogens | Highly selective for halogenated compounds | Trace analysis in complex matrices |

This table compares the utility of different GC detectors for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including long-chain fatty acid esters like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the chlorine atom's position on the octadecanoyl chain.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a standard long-chain fatty acid ethyl ester, like ethyl stearate (B1226849), exhibits characteristic signals. aocs.orgresearchgate.net The introduction of a chlorine atom at the C-18 position in this compound would induce specific changes in the spectrum. The protons on the carbon atom bonded to the chlorine (H-18) would experience a significant downfield shift due to the electronegativity of the chlorine atom.

A hypothetical ¹H NMR data table for this compound, based on data from analogous compounds, is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-18 (-CH₂Cl) | ~ 3.5 - 3.7 | Triplet | ~ 6.5 - 7.0 |

| H-17 (-CH₂-CH₂Cl) | ~ 1.7 - 1.9 | Multiplet | - |

| H-2 (-CH₂-COO-) | ~ 2.3 | Triplet | ~ 7.5 |

| Ethyl (-O-CH₂-CH₃) | ~ 4.1 | Quartet | ~ 7.1 |

| Bulk Methylene (B1212753) (-CH₂-)n | ~ 1.2 - 1.4 | Multiplet | - |

| Ethyl (-O-CH₂-CH₃) | ~ 1.25 | Triplet | ~ 7.1 |

| Terminal Methyl (CH₃-) | 0.88 | Triplet | ~ 6.8 |

This table is illustrative and based on data for structurally related compounds. Actual values for this compound may vary.

¹³C NMR Spectroscopy:

Similarly, the ¹³C NMR spectrum provides crucial information for positional assignment. The carbon atom directly attached to the chlorine atom (C-18) would show a characteristic downfield shift compared to an unsubstituted terminal methyl carbon. The chemical shift of this carbon is highly indicative of the halogen's position. semanticscholar.orgnih.gov

An illustrative ¹³C NMR data table for this compound is provided below, compiled from data on similar long-chain esters. nih.gov

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (C=O) | ~ 173 - 174 |

| C-18 (-CH₂Cl) | ~ 45 - 50 |

| Ethyl (-O-CH₂) | ~ 60 |

| C-2 (-CH₂-COO-) | ~ 34 |

| C-17 (-CH₂-CH₂Cl) | ~ 32 |

| Bulk Methylene (-CH₂-)n | ~ 29 - 30 |

| C-3 | ~ 25 |

| Ethyl (-CH₃) | ~ 14 |

| Terminal Methyl (from stearate) | Not applicable |

This table is illustrative and based on data for structurally related compounds. Actual values for this compound may vary.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively correlate the proton and carbon signals, confirming the precise location of the chlorine atom at the C-18 position. magritek.commagritek.com

Application of Stable Isotope Internal Standards for Quantitative Analysis

Accurate quantification of this compound, particularly in complex biological or environmental samples, necessitates the use of a robust analytical methodology. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for such quantitative analyses, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation. nih.govnih.gov This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). researchgate.netacs.org

For the quantitative analysis of this compound, an ideal internal standard would be, for example, this compound-¹³C₄ or this compound-d₄. These standards would be added to the sample at a known concentration at the beginning of the analytical workflow.

Methodology Overview:

Spiking the Sample: A known amount of the SIL-IS is added to the sample containing the analyte (this compound).

Sample Preparation: The sample undergoes extraction, purification, and derivatization (if necessary) steps. The SIL-IS and the analyte are subjected to the same procedures, meaning any loss of analyte during these steps is mirrored by a proportional loss of the SIL-IS.

Mass Spectrometric Analysis: The sample is then analyzed by a mass spectrometer, typically coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The instrument is set to monitor the mass-to-charge ratio (m/z) of both the native analyte and the SIL-IS.

Quantification: The concentration of the analyte is determined by the ratio of the signal intensity of the analyte to that of the SIL-IS.

The use of a SIL-IS significantly improves the reliability of quantification by correcting for:

Variations in extraction efficiency between samples.

Losses during sample cleanup and transfer steps.

Ion suppression or enhancement effects in the mass spectrometer source. nih.gov

A summary of key considerations for developing a quantitative IDMS method for this compound is presented in the table below.

| Parameter | Description | Relevance to this compound Analysis |

| Choice of Isotope | Deuterium (²H) or Carbon-13 (¹³C) are commonly used. | ¹³C-labeling is often preferred to avoid potential deuterium exchange and chromatographic separation from the analyte. |

| Labeling Position | The isotopic label should be in a stable position within the molecule. | Labeling the ethyl group or specific positions on the fatty acid chain are common strategies. |

| Internal Standard Purity | The isotopic and chemical purity of the SIL-IS must be high. | Impurities could interfere with the quantification of the analyte. |

| Instrumentation | GC-MS or LC-MS/MS are typically used. | The choice depends on the volatility and thermal stability of the analyte and the required sensitivity. |

| Validation | The method must be validated for linearity, accuracy, precision, and limits of detection and quantification. | Ensures the reliability of the quantitative data. |

While a specific, validated IDMS method for this compound is not documented in readily accessible literature, the principles and methodologies established for other long-chain fatty acids and their esters are directly applicable. nih.gov The development of such a method would be a critical step for any research involving the precise quantification of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and chemical behavior of molecules at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Ethyl 18-chlorooctadecanoate, DFT calculations would be employed to determine its most stable three-dimensional structure (molecular geometry) by finding the minimum energy conformation. These calculations would provide key data points such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can predict various energetic properties. The calculated total energy of the optimized geometry is a crucial parameter. Other properties that can be derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Predicted Properties for this compound

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates molecular stability. |

| HOMO Energy | Value in eV | Relates to the ability to donate an electron. |

| LUMO Energy | Value in eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Value in eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its hydrolysis, oxidation, or substitution reactions. By calculating the potential energy surface, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of a reaction. dntb.gov.ua Computational studies on similar esterification or hydrolysis reactions have successfully used these methods to understand catalytic mechanisms and predict reaction kinetics. epa.govresearchgate.net For instance, the mechanism of the reaction of the terminal chlorine atom with a nucleophile could be elucidated, providing insights into its potential for forming byproducts in various environments.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov

Development of Predictive Models for Molecular Properties

To develop a QSPR model for chlorinated fatty acid esters like this compound, a dataset of related compounds with known experimental properties would be required. acs.orgepa.gov Molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to a specific property (e.g., boiling point, viscosity, or partition coefficient). nih.govmdpi.com Such models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. acs.org

Correlation of Structural Descriptors with Reactivity

QSPR can also be used to model and predict the reactivity of molecules. nih.gov In the case of this compound, descriptors such as electronic properties (e.g., partial charges on atoms, HOMO/LUMO energies) and steric parameters could be correlated with its reaction rates or equilibrium constants for specific reactions. For example, a QSPR model could predict its susceptibility to degradation under certain conditions based on descriptors that quantify the lability of the C-Cl bond or the ester group.

Table 2: Examples of Molecular Descriptors for QSPR Studies of this compound

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecule. |

| Geometrical | Molecular Surface Area | Three-dimensional size and shape. |

| Quantum-Chemical | HOMO Energy | Electron-donating ability. |

| Electronic | Partial Charge on Cl | Electronegativity and potential for reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment. nih.govfrontiersin.org

MD simulations of this compound would involve placing the molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms. This would generate a trajectory of atomic positions and velocities over time. From this trajectory, various properties can be analyzed.

The conformational landscape of the long alkyl chain can be explored to understand its flexibility and preferred shapes. This is particularly relevant for understanding how it might pack in a condensed phase or interact with biological membranes. researchgate.net

Furthermore, MD simulations are excellent for studying intermolecular interactions. By simulating this compound in a solvent like water or an organic solvent, one can analyze the solvation structure and calculate the free energy of solvation. If simulated with other molecules, the strength and nature of their interactions can be quantified. This is crucial for understanding its behavior in mixtures and biological systems. dntb.gov.ua

Applications in Organic Synthesis and Materials Science Research

Ethyl 18-chlorooctadecanoate as a Versatile Synthetic Building Block

The presence of a terminal chloro group on a long aliphatic chain, coupled with an ethyl ester, makes this compound a prime candidate for a variety of chemical modifications. This dual functionality allows for selective reactions at either end of the molecule, enabling the synthesis of a wide array of derivatives.

Precursor for ω-Functionalized Long-Chain Fatty Acid Derivatives

The terminal chloro group of this compound serves as a handle for introducing a multitude of functional groups at the ω-position of the C18 chain. This is typically achieved through nucleophilic substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. This strategy provides a direct route to long-chain fatty acid derivatives with terminal functionalities that are otherwise challenging to synthesize.

For instance, reaction with sodium azide (B81097) would yield ethyl 18-azidooctadecanoate, which can be subsequently reduced to ethyl 18-aminooctadecanoate . This ω-amino ester is a valuable monomer for the synthesis of polyamides. rsc.org Similarly, treatment with sodium cyanide would produce the corresponding nitrile, which upon hydrolysis, would yield the α,ω-dicarboxylic acid monoester. Complete hydrolysis of both the ester and nitrile functionalities would lead to the formation of 1,18-octadecanedioic acid , a useful precursor for polyesters and polyamides. nih.govfraunhofer.denih.gov

Another important transformation is the conversion of the terminal chloro group to a hydroxyl group to form ethyl 18-hydroxyoctadecanoate. This can be accomplished by reaction with a hydroxide (B78521) source, such as sodium hydroxide, under appropriate conditions. The resulting ω-hydroxy ester can serve as a monomer for polyester (B1180765) synthesis or as a precursor for other functional materials. mdpi.com

The following table summarizes some of the potential ω-functionalized derivatives that can be synthesized from this compound.

| Reagent | Resulting Functional Group | Product Name | Potential Application |

| Sodium Azide (NaN₃) followed by reduction | Amine (-NH₂) | Ethyl 18-aminooctadecanoate | Polyamide synthesis |

| Sodium Cyanide (NaCN) followed by hydrolysis | Carboxylic Acid (-COOH) | 1,18-Octadecanedioic acid | Polyester/Polyamide synthesis |

| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Ethyl 18-hydroxyoctadecanoate | Polyester synthesis |

| Sodium Thiolate (NaSR) | Thiol (-SH) | Ethyl 18-mercaptooctadecanoate | Self-assembled monolayers |

Role in the Synthesis of Specialty Esters, Amides, and Polymeric Monomers

The ester and chloro functionalities of this compound can be independently or sequentially modified to generate a range of specialty chemicals. The ethyl ester can undergo transesterification with various alcohols to produce different esters, or it can be reacted with amines to form amides. google.com

For example, amidation with a diamine could lead to the formation of a molecule with a terminal amine and a terminal chloro group, a bifunctional monomer suitable for polymerization. The synthesis of fatty acid amides is a well-established process, and various methods, including enzymatic routes, have been developed. google.combiorxiv.orgnih.gov

Furthermore, the terminal chloro group allows for the attachment of this long aliphatic chain to other molecules. For instance, it can be used to alkylate phenols, thiols, or amines, thereby introducing a long hydrophobic tail to these molecules. This is particularly useful in the synthesis of surfactants and other amphiphilic molecules.

Derivatization for Bio-Inspired Materials Development

The long, flexible C18 alkyl chain of this compound is a key structural feature found in many biological molecules, such as lipids. By functionalizing this molecule, it is possible to create novel materials that mimic the structure and function of biological systems.

Integration into Polyester and Biopolyester Architectures

Long-chain dicarboxylic acids and diols are fundamental building blocks for the synthesis of polyesters. acs.orgrsc.org As discussed previously, this compound can be converted into both 1,18-octadecanedioic acid and ethyl 18-hydroxyoctadecanoate. These monomers can then be used in polycondensation reactions to produce polyesters with long aliphatic segments.

The incorporation of such long, flexible chains into the polyester backbone can significantly influence the material's properties, such as its crystallinity, melting point, and flexibility. For example, polyesters derived from long-chain monomers often exhibit lower melting points and greater flexibility compared to those made from shorter-chain monomers. This makes them suitable for applications requiring soft and pliable materials.

The general scheme for the synthesis of a polyester from a diacid and a diol derived from this compound is shown below:

Moreover, the use of monomers derived from natural sources like fatty acids aligns with the principles of green chemistry and the development of sustainable and biodegradable polymers.

Formation of Self-Assembled Lipid Assemblies

Amphiphilic molecules, which possess both a hydrophilic head and a hydrophobic tail, can spontaneously self-assemble in aqueous environments to form ordered structures such as micelles and bilayers. youtube.com this compound can be readily converted into such amphiphiles.

For instance, the terminal chloro group can be substituted with a hydrophilic group, such as a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol (PEG) chain. The resulting molecule would have a long hydrophobic alkyl tail and a polar head group, making it an ideal candidate for forming self-assembled structures.

Alternatively, hydrolysis of the ethyl ester to the carboxylic acid would yield 18-chlorooctadecanoic acid. The carboxylate head group is hydrophilic, and this molecule could also exhibit amphiphilic behavior. Such fatty acid-like molecules are known to form stable bilayer vesicles under certain conditions. nih.gov These lipid assemblies have potential applications in drug delivery, as model membrane systems, and in the creation of protocells. The ability to precisely control the functional group at the ω-position provides a means to tune the properties of the self-assembled structures.

Environmental Fate from a Chemical Perspective

Persistence and Degradation Pathways in Abiotic Environments

The persistence of Ethyl 18-chlorooctadecanoate in the environment is dictated by its susceptibility to abiotic degradation processes, primarily hydrolysis and photolysis. These reactions are crucial in determining the compound's half-life in various environmental compartments.

Hydrolysis and Photolysis Mechanisms

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield 18-chlorooctadecanoic acid and ethanol. This process can be catalyzed by acids or bases. service.gov.uk The rate of hydrolysis for esters is influenced by the molecular structure. For instance, the introduction of a halogen into the acyl radical can affect the reaction velocity. service.gov.uk Generally, ester hydrolysis is a key degradation pathway for fatty acid esters in the environment. concawe.eulyellcollection.org For similar long-chain fatty acid esters, abiotic hydrolysis can lead to the formation of the corresponding fatty acid and alcohol. lyellcollection.org

Photolysis: Photolysis, or degradation by light, is another potential abiotic degradation pathway. The energy from ultraviolet (UV) radiation can break chemical bonds. For alkyl halides, UV light can initiate the dissociation of the carbon-halogen bond. nih.gov The photolysis of chlorinated compounds can lead to the formation of various degradation products. nih.gov However, for some related compounds like sorbitan (B8754009) esters, which also contain long fatty acid chains, phototransformation is not considered a relevant degradation pathway. europa.eu The actual significance of photolysis for this compound would depend on its UV absorption spectrum and quantum yield, which is the efficiency of the photochemical process. nist.govcopernicus.orgacs.org For some organic compounds, photolysis rates are influenced by environmental factors such as the presence of sensitizing molecules. qsardb.org

Role of Physicochemical Parameters (e.g., pH, Temperature) on Degradation Rates

The rates of abiotic degradation are significantly influenced by physicochemical parameters such as pH and temperature.

pH: The hydrolysis of esters is highly dependent on pH. The reaction can be catalyzed by both H+ (acid catalysis) and OH- (base catalysis) ions. concawe.eu For many esters, the rate of hydrolysis is slowest in the neutral pH range and increases under both acidic and alkaline conditions. ecetoc.org For instance, studies on other organic esters have shown that base-catalyzed reactions play a major role in their degradation. researchgate.net The specific pH-rate profile for this compound would determine its stability in different aqueous environments.

Interactive Data Table: Predicted Abiotic Degradation Parameters for this compound and Analogues

| Parameter | Predicted/Analogous Value | Compound | Source/Method |

| Hydrolysis Half-Life (pH 7) | Likely slow, increasing at high/low pH | General Esters | ecetoc.org |

| Hydrolysis Half-Life (pH 8) | Faster than at pH 7 | General Esters | ecetoc.org |

| Atmospheric Half-Life | 1.9 - 7.2 days (estimated for C10-13 chloroalkanes) | Short-chain chloroalkanes | ospar.org |

| Soil Adsorption Coefficient (log Koc) | ~3.037 L/kg (predicted) | General organic compounds | epa.gov |

| Water Solubility | Low | General long-chain esters | europa.eu |

Note: Specific experimental data for this compound is not available. Values are based on predictions and data from analogous compounds.

Biotransformation Pathways in Environmental Compartments

Microbial activity is a primary driver for the transformation of organic compounds in the environment. The biotransformation of this compound is expected to involve the cleavage of both the ester bond and the carbon-chlorine bond.

Microbial Degradation Mechanisms (e.g., Dehalogenation, β-oxidation)

Dehalogenation: The removal of the chlorine atom, or dehalogenation, is a critical step in the biodegradation of chlorinated compounds. This can occur through several enzymatic mechanisms, including hydrolytic, reductive, and oxidative dehalogenation. researchgate.net Hydrolytic dehalogenases, for example, replace the halogen with a hydroxyl group from water. nih.gov Reductive dechlorination, which is common under anaerobic conditions, involves the replacement of a chlorine atom with a hydrogen atom. nih.gov The presence of dehalogenating enzymes is crucial for the complete mineralization of chlorinated organic pollutants. nih.gov

β-oxidation: Following or preceding dehalogenation, the fatty acid backbone of the molecule is likely to be degraded through β-oxidation. This is a common metabolic pathway for fatty acids in which two-carbon units are sequentially removed from the carboxyl end of the fatty acid chain, generating acetyl-CoA. helsinki.firesearchgate.net This process is known to be involved in the degradation of both unchlorinated and chlorinated fatty acids. nih.gov For fatty acid methyl esters (FAMEs), the initial step is typically the enzymatic hydrolysis of the ester bond to release the free fatty acid, which then enters the β-oxidation pathway. concawe.eulyellcollection.org

Enzymatic Transformations in Environmental Samples

The transformation of this compound in environmental samples is mediated by a variety of microbial enzymes. Lipases and esterases are responsible for the initial hydrolysis of the ester bond, releasing 18-chlorooctadecanoic acid and ethanol. nih.gov Subsequently, dehalogenases, which can be highly specific, catalyze the removal of the chlorine atom. nih.govmdpi.com The resulting octadecanoic acid (stearic acid) is a common fatty acid that can be readily metabolized by a wide range of microorganisms through the β-oxidation pathway. helsinki.fi The efficiency of these enzymatic transformations will depend on the microbial communities present in the specific environmental matrix and the prevailing environmental conditions.

Distribution and Transport Mechanisms in Environmental Matrices

The distribution and transport of this compound in the environment are governed by its physicochemical properties, particularly its hydrophobicity and its tendency to sorb to organic matter in soil and sediment.

As a long-chain fatty acid ester, this compound is expected to be a hydrophobic (lipophilic) compound with low water solubility. europa.eu This hydrophobicity is a key factor in its environmental partitioning. Hydrophobic organic compounds tend to adsorb to soil and sediment particles, particularly those with high organic carbon content. europa.eu The soil sorption coefficient (Koc) is a measure of this tendency. For similar hydrophobic esters, the log Koc values are generally high, indicating low mobility in soil and a preference for partitioning into the solid phase rather than remaining in the aqueous phase. qsardb.orgacs.org This sorption can reduce the availability of the compound for microbial degradation and transport with water flow. nih.gov

However, the transport of hydrophobic compounds can be facilitated by their association with dissolved or colloidal organic matter. epa.gov The mobility of chlorinated paraffins in soil has been observed to be dependent on their chain length and degree of chlorination, with shorter-chain and less chlorinated congeners being more mobile. pops.int Given its long carbon chain, this compound is expected to have limited mobility in soil and to predominantly reside in soil and sediment compartments. ospar.org

Interactive Data Table: Predicted Environmental Partitioning of this compound

| Environmental Compartment | Predicted Partitioning Behavior | Rationale | Source |

| Water | Low concentration in the aqueous phase | High hydrophobicity, low water solubility | europa.eu |

| Soil/Sediment | Strong adsorption to organic matter | High predicted Koc value | epa.govacs.org |

| Air | Low volatility | High molecular weight and boiling point | ospar.org |

| Biota | Potential for bioaccumulation | High lipophilicity (log Kow) |

Note: These predictions are based on the expected properties of a long-chain chlorinated ester and data from analogous compounds.

Sorption to Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles is a critical process determining its mobility and bioavailability in the environment. For non-polar organic compounds like this compound, sorption is primarily driven by partitioning into the organic carbon fraction of soil and sediment. This behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

Due to its long aliphatic chain, this compound is highly hydrophobic. Highly lipophilic substances are known to have a strong affinity for organic matter. europa.eu If released into an aquatic environment, it is expected that only low concentrations would dissolve in the water phase; rather, the substance is anticipated to sorb strongly to organic matter in suspended solids and bed sediments. europa.eu This process effectively reduces its concentration in the water column and, consequently, its bioavailability to pelagic organisms. europa.eu The primary route of exposure for aquatic life would likely be through direct contact with or ingestion of contaminated sediment particles. europa.eu However, even within the sediment, its bioavailability may be very low due to this strong sorption. europa.eu

Given the lack of direct experimental data for this compound, its properties are estimated using Quantitative Structure-Activity Relationship (QSAR) models, which are standard for assessing environmental fate based on chemical structure. nih.gov For similar long-chain aliphatic esters, log Koc values are estimated to be high, often exceeding 5.0. europa.eu

Table 1: Estimated Physicochemical Properties for Sorption of this compound

| Property | Estimated Value | Implication for Environmental Fate |

|---|---|---|

| Log Koc | > 5.0 | Indicates very strong binding to soil and sediment organic carbon; immobile in soil. |

| Water Solubility | < 0.5 mg/L | Low solubility limits presence in the aqueous phase, favoring partitioning to solids. |

| Log Kow | > 8.0 | High octanol-water partition coefficient signifies strong lipophilicity and tendency to sorb. |

Note: Values are estimated based on QSAR models and data for structurally similar long-chain esters and alcohols. europa.eunih.gov

Volatilization and Atmospheric Transport Considerations

Volatilization from water or soil surfaces and subsequent atmospheric transport are significant environmental fate processes for many organic compounds. These processes are governed by the substance's vapor pressure and its Henry's Law Constant.

This compound, as a large, long-chain molecule, is expected to have a very low vapor pressure and a low Henry's Law Constant. This indicates that it has a low tendency to volatilize from soil or water into the atmosphere. concawe.eu This behavior is characteristic of long-chain chlorinated paraffins (LCCPs), which are defined as having carbon chains of C18 or greater. pops.int

Despite low volatility, compounds like this can undergo long-range atmospheric transport. epa.govresearchgate.net This occurs because they adsorb strongly to airborne particulate matter. researchgate.netaaqr.org Once bound to these particles, they can be carried by wind over vast distances, reaching remote ecosystems far from their original source. epa.govnilu.no The deposition of these particles via dry or wet (rain, snow) processes is the primary mechanism by which such compounds are introduced to remote environments. epa.govmdpi.com The association of persistent organic pollutants (POPs) with fine particulate matter is a key factor in their atmospheric residence time and transport. aaqr.org

Table 2: Estimated Physicochemical Properties for Volatilization of this compound

| Property | Estimated Value | Implication for Environmental Fate |

|---|---|---|

| Vapor Pressure | Very Low | Negligible volatilization from soil or water surfaces. |

| Henry's Law Constant | Low | Low tendency to partition from water to air. |

| Atmospheric State | Particle-Bound | If it enters the atmosphere, it will be primarily associated with particulate matter, not in the gas phase. aaqr.org |

Note: Values are estimated based on QSAR models and data for structurally similar long-chain compounds. nih.govpops.int

Conceptual Models for Environmental Fate Prediction of Chlorinated Aliphatic Esters

Conceptual site models are used to illustrate the relationship between contaminant sources, transport pathways, and receptors. For a class of compounds like chlorinated aliphatic esters, which includes this compound, a multimedia fugacity model is often employed to predict their environmental distribution. epa.gov These models use the physicochemical properties of a chemical to calculate its partitioning among different environmental compartments like air, water, soil, and sediment.

Based on the properties discussed, a conceptual model for this compound would predict the following:

Release to Soil: The compound will bind strongly to the organic matter in the soil at the point of release. Its low water solubility and high Koc value mean it will be largely immobile, with minimal leaching into groundwater. Volatilization from the soil surface would be negligible.

Release to Water: The compound will rapidly partition from the water column to suspended organic particles and, ultimately, to the bed sediment. Sediments will act as the primary sink, or reservoir, for the compound in an aquatic system. epa.gov

Release to Air: Direct release to the atmosphere, or any minor volatilization that occurs, will result in the compound adsorbing to atmospheric particulate matter. It will not persist in the gaseous phase. This particle-bound compound can then be transported over long distances and deposited in terrestrial and aquatic ecosystems elsewhere. researchgate.netnilu.no

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.